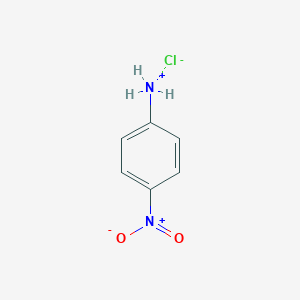
3-辛炔
描述
3-Octyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₈H₁₄, and it is one of the isomers of octyne, where the triple bond is located between the third and fourth carbon atoms in the chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of the triple bond.
科学研究应用
3-Octyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity.
安全和危害
作用机制
Target of Action
3-Octyne is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond
Biochemical Pathways
They can react with proteins and nucleic acids, potentially disrupting their normal function and affecting the pathways in which they are involved .
Pharmacokinetics
Its metabolism would likely involve enzymatic reactions to convert it into more polar metabolites for excretion .
Result of Action
Its reactivity suggests that it could potentially alter the structure and function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Octyne are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, the reactivity of alkynes can be enhanced under acidic or basic conditions. Additionally, high temperatures can increase the rate of reaction .
准备方法
Synthetic Routes and Reaction Conditions: 3-Octyne can be synthesized through various methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, resulting in the formation of the alkyne.
Alkylation of Acetylene Derivatives: This method involves the alkylation of acetylene derivatives with appropriate alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of 3-Octyne typically involves the dehydrohalogenation of vicinal dihalides due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.
化学反应分析
Types of Reactions: 3-Octyne undergoes various chemical reactions, including:
Hydrogenation: In the presence of a catalyst such as palladium on carbon, 3-Octyne can be hydrogenated to form octane.
Halogenation: Reaction with halogens like chlorine or bromine results in the formation of dihalogenated products.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide leads to the formation of haloalkenes.
Oxidation: Oxidative cleavage of the triple bond can be achieved using reagents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon catalyst, hydrogen gas, room temperature.
Halogenation: Chlorine or bromine, room temperature.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed:
Hydrogenation: Octane.
Halogenation: Dihalogenated octanes.
Hydrohalogenation: Haloalkenes.
Oxidation: Carboxylic acids.
相似化合物的比较
1-Octyne: Triple bond between the first and second carbon atoms.
2-Octyne: Triple bond between the second and third carbon atoms.
Comparison:
Reactivity: 3-Octyne is more reactive than 1-Octyne and 2-Octyne due to the position of the triple bond, which makes it more accessible to reagents.
Physical Properties: All three isomers are colorless liquids at room temperature, but their boiling points and densities may vary slightly due to the position of the triple bond.
Applications: While all three isomers are used in organic synthesis, 3-Octyne is preferred in certain reactions due to its unique reactivity profile.
属性
IUPAC Name |
oct-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEISTCPVNLKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871238 | |
| Record name | 3-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15232-76-5 | |
| Record name | 3-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15232-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Octyne?
A1: 3-Octyne is characterized by the following:
Q2: Has research explored the use of 3-Octyne in catalytic reactions?
A2: While the provided research snippets don't directly address the catalytic properties of 3-Octyne, it's important to note that alkynes, in general, can be involved in various catalytic reactions. Research in organometallic chemistry often explores the use of alkynes as substrates or ligands in transition metal-catalyzed reactions. Further investigation is needed to determine specific catalytic applications of 3-Octyne.
Q3: What analytical techniques are commonly employed to study 3-Octyne?
A: Analytical methods are crucial for characterizing and quantifying 3-Octyne. While the excerpts don't delve into specific analytical techniques for 3-Octyne, gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze alkynes, including compounds present in complex mixtures like bio-oil. [, ]
Q4: Have there been any studies on the environmental impact of 3-Octyne?
A4: The provided research snippets don't offer information on the environmental impact or degradation of 3-Octyne. Given the increasing focus on sustainability, investigating the ecotoxicological effects and exploring strategies to mitigate any negative impacts associated with 3-Octyne is essential for responsible development and application.
Q5: How has research on 3-Octyne and related compounds evolved historically?
A: The study of acetylenic compounds, including 3-Octyne, has a rich history in organic chemistry. Early research, like the investigation of Raman spectra in the 1940s, focused on understanding the fundamental properties of these molecules. [] As the field progressed, research explored the synthesis, reactivity, and potential applications of acetylenic compounds. Today, researchers continue to investigate these compounds in various contexts, including material science, catalysis, and medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)

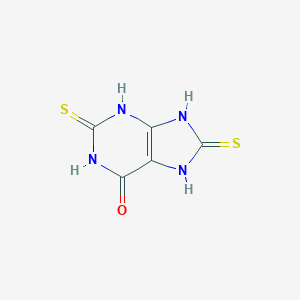


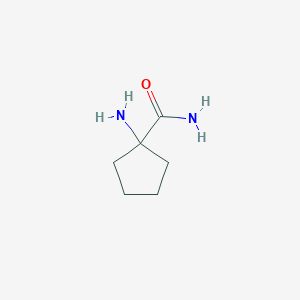
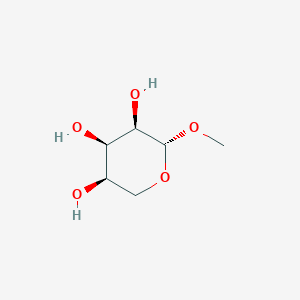
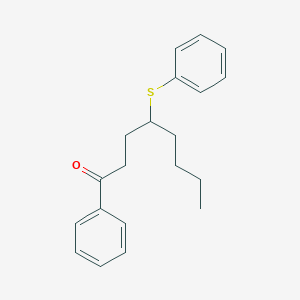

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
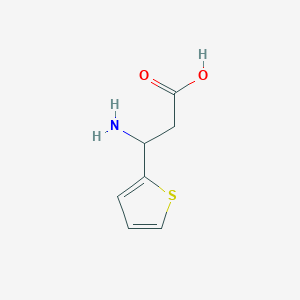
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

